molecular formula C16H15N3S B3884524 1-(4-methylphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone

1-(4-methylphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone

Cat. No.: B3884524
M. Wt: 281.4 g/mol
InChI Key: YORUQFAJOBESTQ-PDGQHHTCSA-N
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Description

1-(4-methylphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone, also known as MBTH, is a chemical compound that has been widely used in scientific research. MBTH is a hydrazone derivative of 1-(4-methylphenyl)ethanone and 1,3-benzothiazole. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and chloroform. MBTH has been used in various scientific research applications, including as a reagent for the detection of antioxidants, as a ligand for metal ions, and as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it has been suggested that this compound may act as an antioxidant by scavenging free radicals and reactive oxygen species. This compound has also been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to exhibit antioxidant properties by scavenging free radicals and reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methylphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone in lab experiments is its high selectivity and sensitivity towards metal ions. This compound can form stable complexes with various metal ions, which can be used in various catalytic reactions. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in aqueous environments.

Future Directions

There are several future directions for the use of 1-(4-methylphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone in scientific research. One potential application of this compound is as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Another potential future direction is the use of this compound as a ligand for metal ions in catalytic reactions. The coordination chemistry of this compound with metal ions is still not fully understood, and further studies are needed to explore its potential in catalytic reactions.

Scientific Research Applications

1-(4-methylphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone has been used in various scientific research applications due to its unique properties. One of the most common applications of this compound is as a reagent for the detection of antioxidants. This compound reacts with antioxidants to form a blue-colored complex that can be detected using spectrophotometry. This method is widely used in the food industry to measure the antioxidant capacity of various food products.
This compound has also been used as a ligand for metal ions in coordination chemistry. The ligand forms a stable complex with metal ions like copper, zinc, and nickel, which can be used in various catalytic reactions. The coordination chemistry of this compound has been extensively studied, and it has been shown to exhibit excellent selectivity and sensitivity towards metal ions.

Properties

IUPAC Name

N-[(Z)-1-(4-methylphenyl)ethylideneamino]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-7-9-13(10-8-11)12(2)18-19-16-17-14-5-3-4-6-15(14)20-16/h3-10H,1-2H3,(H,17,19)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUQFAJOBESTQ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC2=NC3=CC=CC=C3S2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)ethanone 1,3-benzothiazol-2-ylhydrazone

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